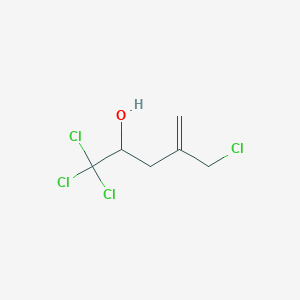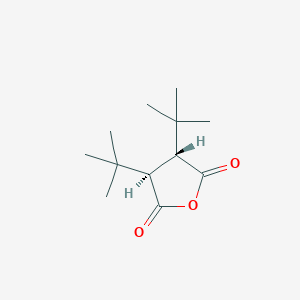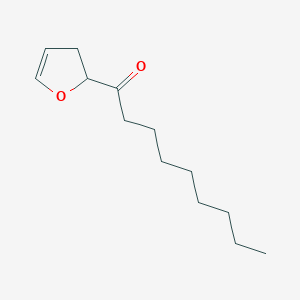
1-(2,3-Dihydrofuran-2-YL)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrofuran-2-YL)nonan-1-one is an organic compound that features a dihydrofuran ring attached to a nonanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrofuran-2-YL)nonan-1-one typically involves the reduction of 1-(furan-2’-yl)nonan-1-one. This reduction can be achieved using lithium and ammonia in the presence of alcohols . The reaction conditions can be adjusted to yield either 1-(2’,3’-dihydrofuran-2’-yl)nonan-1-one as the major product or a mixture of 1-(tetrahydrofuran-2’-yl)nonan-1-one and tridecane-1,5-diol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrofuran-2-YL)nonan-1-one undergoes various chemical reactions, including reduction, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation and Substitution:
Major Products: The major product of the reduction reaction is 1-(2’,3’-dihydrofuran-2’-yl)nonan-1-one . Depending on the reaction conditions, other products such as 1-(tetrahydrofuran-2’-yl)nonan-1-one and tridecane-1,5-diol can also be formed .
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of other organic compounds.
Biology and Medicine:
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
Comparison with Similar Compounds
- 1-(Furan-2’-yl)nonan-1-one
- 1-(Tetrahydrofuran-2’-yl)nonan-1-one
- Tridecane-1,5-diol
Comparison: 1-(2,3-Dihydrofuran-2-YL)nonan-1-one is unique due to the presence of the dihydrofuran ring, which imparts different chemical properties compared to its fully saturated or unsaturated analogs
Properties
CAS No. |
92827-16-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-2-yl)nonan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-9-12(14)13-10-8-11-15-13/h8,11,13H,2-7,9-10H2,1H3 |
InChI Key |
TUXSDJFTBGIEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


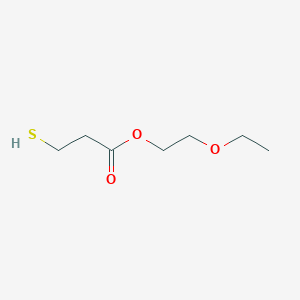

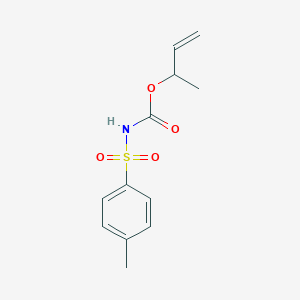
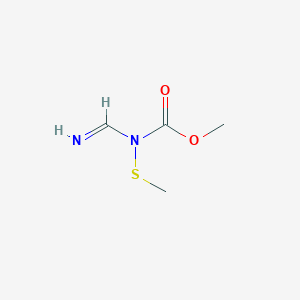
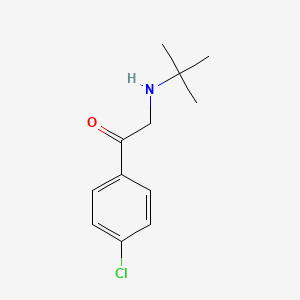
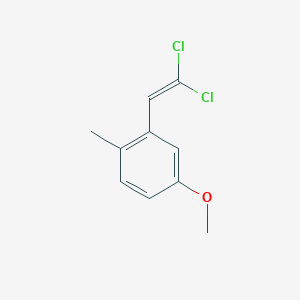
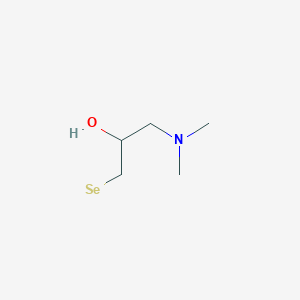
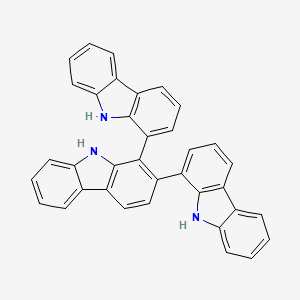
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
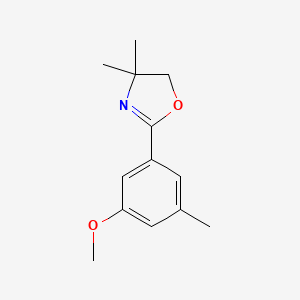
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
